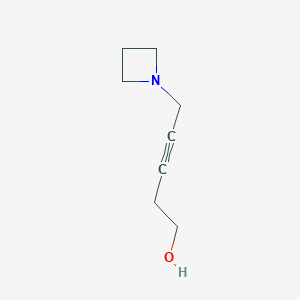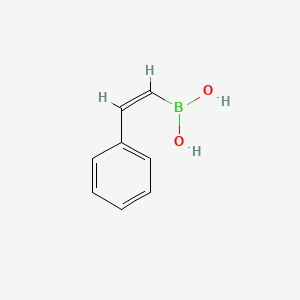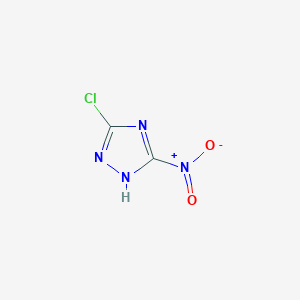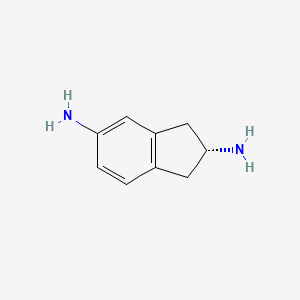
5-(Azetidin-1-YL)pent-3-YN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Azetidin-1-yl)pent-3-yn-1-ol is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a pentyn-1-ol moiety, which includes a triple bond and a hydroxyl group . The unique structure of this compound makes it an interesting subject for various chemical and pharmacological studies.
Preparation Methods
The synthesis of 5-(Azetidin-1-yl)pent-3-yn-1-ol can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines .
Chemical Reactions Analysis
5-(Azetidin-1-yl)pent-3-yn-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organometallic reagents, copper catalysts, and microwave irradiation . For example, the compound can undergo oxidation to form corresponding ketones or aldehydes, and reduction reactions can yield saturated alcohols . Substitution reactions, such as the Suzuki-Miyaura cross-coupling, can introduce various functional groups into the molecule .
Scientific Research Applications
5-(Azetidin-1-yl)pent-3-yn-1-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, derivatives of this compound have been studied for their potential pharmacological activities, including as partial agonists for nicotinic acetylcholine receptors . Additionally, the compound has applications in the synthesis of novel heterocyclic amino acid derivatives through aza-Michael addition reactions .
Mechanism of Action
The mechanism of action of 5-(Azetidin-1-yl)pent-3-yn-1-ol and its derivatives often involves interaction with specific molecular targets, such as nicotinic acetylcholine receptors . These interactions can modulate receptor activity, leading to various pharmacological effects. The pathways involved in these mechanisms are typically related to neurotransmission and signal transduction .
Comparison with Similar Compounds
5-(Azetidin-1-yl)pent-3-yn-1-ol can be compared with other azetidine-containing compounds, such as 3-(prop-1-en-2-yl)azetidin-2-one and 3-allylazetidin-2-one . These compounds share the azetidine ring but differ in their substituents and overall structure. The unique combination of the azetidine ring and the pentyn-1-ol moiety in this compound distinguishes it from these similar compounds, providing distinct chemical and pharmacological properties .
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
5-(azetidin-1-yl)pent-3-yn-1-ol |
InChI |
InChI=1S/C8H13NO/c10-8-3-1-2-5-9-6-4-7-9/h10H,3-8H2 |
InChI Key |
QQEMMYNNOHMYAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC#CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Imidazo[1,2-A]pyridin-5-ylmethanamine](/img/structure/B11923885.png)
![3A,7A-Dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B11923891.png)
![Furo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B11923896.png)


![O-[(1-methylpyrazol-3-yl)methyl]hydroxylamine](/img/structure/B11923907.png)




